Meclonazepam, a 1,4-benzodiazepine derivative, holds significant interest in scientific research primarily due to its anthelmintic properties. [, , , , ] It is classified as a nitro-containing benzodiazepine, exhibiting structural similarities to other compounds in this class such as Clonazepam, Flunitrazepam, and Nitrazepam. [] While initially investigated as a potential treatment for parasitic worms, particularly Schistosoma mansoni, its development for clinical use was hindered by dose-limiting sedative side effects in humans. [, , , ]
Meclonazepam belongs to the class of compounds known as benzodiazepines, which are characterized by their core structure of a fused benzene and diazepine ring. It is specifically classified as a 1,4-benzodiazepine due to the arrangement of its nitrogen atoms within the ring system. The compound has been noted for its potential applications in treating schistosomiasis, although its clinical use has been limited .
The synthesis of meclonazepam involves several key steps that modify the structure of clonazepam. The primary synthetic route includes:
Technical parameters for this synthesis typically include reaction temperatures around 0-50 °C, depending on the specific methylation method used, and reaction times ranging from several hours to overnight .
Meclonazepam has a molecular formula of and a molar mass of approximately 329.74 g/mol. The molecular structure features:
The three-dimensional conformation of meclonazepam can be analyzed using computational methods such as molecular modeling to predict its interactions with biological targets .
Meclonazepam participates in various chemical reactions typical for benzodiazepines:
The fragmentation pattern observed in mass spectrometry studies shows characteristic losses that help identify these metabolites during analytical assessments .
Meclonazepam exerts its pharmacological effects primarily through modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system:
Research has indicated that while meclonazepam retains these properties, it may also exhibit less sedative potential compared to some analogs due to structural modifications that alter receptor binding affinity .
Meclonazepam possesses several notable physical and chemical properties:
These properties influence its formulation for potential therapeutic applications and affect how it interacts with biological systems .
Meclonazepam has been explored for various scientific applications:
Despite its potential benefits, clinical use remains limited due to safety concerns and legal restrictions surrounding benzodiazepines .
Meclonazepam ((3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one) was first synthesized and patented by Hoffmann-La Roche in 1977 (US Patent 4031078) as part of a broader effort to develop novel benzodiazepine derivatives [1]. Its molecular structure positions it as the (S)-enantiomer of 3-methylclonazepam, sharing core features with clinically used benzodiazepines but distinguished by a methyl group at the C3 position of the diazepine ring [1] [5]. Initial pharmacological screening revealed dual properties: sedative/anxiolytic effects mediated through GABAA receptor modulation in the central nervous system, and unexpected anti-parasitic activity against Schistosoma mansoni and Schistosoma haematobium—blood flukes responsible for schistosomiasis in humans [1] [6].
This anthelmintic action was mechanistically distinct from its neurological effects. While sedation resulted from GABAA receptor positive allosteric modulation, the anti-parasitic effect stemmed from a rapid calcium influx into the worms, causing paralysis and tegument damage. Recent research (2023) identified this as agonism at a schistosome-specific transient receptor potential melastatin channel (TRPMMCLZ), a molecular target absent in mammalian systems [3] [6]. Early animal studies and a small human clinical trial confirmed meclonazepam’s efficacy against juvenile and adult schistosome stages, outperforming praziquantel (the current standard drug) against immature worms [1] [6].
Despite promising anti-parasitic results, meclonazepam was never commercialized as a human therapeutic. Dose-limiting sedative side effects—including pronounced drowsiness, dizziness, ataxia, and reduced mental alertness observed at clinically effective anthelmintic doses (≥0.3 mg/kg)—rendered its therapeutic index unacceptably narrow [1] [6] [7]. Attempts to mitigate sedation using the GABAA antagonist flumazenil were pharmacologically impractical due to meclonazepam’s significantly longer half-life (up to 40 hours) compared to flumazenil (<1 hour) [6]. Consequently, Roche abandoned clinical development by the early 1980s.
Meclonazepam’s pharmacological profile, however, made it susceptible to misuse. Its structural similarity to controlled benzodiazepines like clonazepam, coupled with its high potency (reportedly three times more potent than diazepam in rodent models), positioned it as a candidate for recreational use [5] [7]. By the late 2000s and early 2010s, meclonazepam emerged on illicit online markets as a designer benzodiazepine (DBZD). It was sourced from clandestine laboratories, often in China and India, and distributed as a "research chemical" or incorporated into counterfeit pharmaceuticals (e.g., fake "Xanax" tablets) [4] [9] [10]. Forensic toxicology studies first identified meclonazepam and its metabolites (aminomeclonazepam and acetamido-meclonazepam) in urine samples from cases of driving under the influence (DUI) and violent crimes around 2012-2016, confirming its transition to illicit human consumption [4] [7].
Meclonazepam occupies a niche but persistent presence within the global NPS landscape. Its detection frequency is lower than prominent DBZDs like etizolam or flubromazolam, but analytical data reveals consistent patterns:
Table 1: Global Prevalence Patterns of Meclonazepam in NPS Markets
Region/Context | Time Period | Detection Frequency | Primary Sources |
---|---|---|---|
EU Drug Markets | 2015-2020 | Identified in ~11% of DBZD seizures | Online vendors, counterfeit tablets |
Postmortem Toxicology | 2019-2020 | Detected in 48% of DBZD-related deaths* | UNODC EWA data [4] [9] |
DUID Cases | 2019-2020 | Detected in 83% of DBZD-impaired driving* | UNODC EWA data [4] [10] |
North America | 2018-2019 | Significant increase in seizures (NFLIS) | Online purchases, darknet markets |
* Among cases where any DBZD was detected.
Several factors drive its prevalence:
Regulatory responses have targeted its illicit status. Key scheduling actions include:
Analytical detection remains challenging due to extensive metabolism. Major urinary metabolites (amino-meclonazepam and acetamido-meclonazepam) serve as key biomarkers, requiring LC-MS/MS or HRMS for reliable identification in forensic and clinical settings [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7